molecular formula C13H14N6O3 B2923736 N-[(5-Methyl-1,3,4-oxadiazol-2-YL)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1448054-89-4

N-[(5-Methyl-1,3,4-oxadiazol-2-YL)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Cat. No.: B2923736
CAS No.: 1448054-89-4
M. Wt: 302.294
InChI Key: JJJSDYIFXVYGDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-Methyl-1,3,4-oxadiazol-2-YL)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a sophisticated synthetic compound designed for advanced pharmaceutical and biochemical research. Its structure integrates three key pharmacophoric elements: a pyrazine carbonyl group, an azetidine core, and a 5-methyl-1,3,4-oxadiazole moiety. The 1,3,4-oxadiazole ring is a well-characterized amide bioisostere, a feature employed in medicinal chemistry to modulate the properties of lead compounds, potentially leading to enhanced metabolic stability, altered selectivity, or improved pharmacokinetic profiles . The pyrazine ring is a nitrogen-rich heterocycle known for its ability to engage in hydrogen bonding and dipole-dipole interactions, making it a common scaffold in drug discovery . The inclusion of the constrained azetidine ring adds spatial definition and can favorably influence the molecule's potency and physicochemical characteristics. While the specific biological profile of this compound requires further investigation, its multi-heterocyclic architecture suggests significant potential for application in hit-to-lead optimization campaigns. Researchers may find it valuable as a building block in developing novel enzyme inhibitors or as a candidate for probing biological pathways where such heterocycles are known to be active. This product is strictly for research applications in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O3/c1-8-17-18-11(22-8)5-16-12(20)9-6-19(7-9)13(21)10-4-14-2-3-15-10/h2-4,9H,5-7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJSDYIFXVYGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2CN(C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Methyl-1,3,4-oxadiazol-2-YL)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, solid-phase synthesis, and solvent-free methods .

Chemical Reactions Analysis

Types of Reactions

N-[(5-Methyl-1,3,4-oxadiazol-2-YL)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(5-Methyl-1,3,4-oxadiazol-2-YL)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(5-Methyl-1,3,4-oxadiazol-2-YL)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting cellular processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule:

N,N-Dimethyl-4-[5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline

  • Structural Features : Combines 1,3,4-oxadiazole with a pyrazole ring and an aniline group.
  • Key Differences :
    • Replaces the azetidine-pyrazine moiety with pyrazole and dimethylaniline.
    • The oxadiazole N4–C12 bond (1.290 Å) is shorter than the pyrazole N2–C9 bond (1.311 Å), attributed to electron-withdrawing effects of the oxadiazole oxygen .
    • The dihedral angle between oxadiazole and pyrazole rings is 7.97°, indicating partial conjugation.
  • Implications : The pyrazole-aniline system may enhance π-π stacking in biological targets, while the lack of azetidine reduces conformational constraints.

1-(Pyrazine-2-carbonyl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide

  • Structural Features : Retains the azetidine-pyrazine core but substitutes the oxadiazole-methyl group with a trifluorophenyl carboxamide.
  • Key Differences: The trifluorophenyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity.
  • Implications : Increased halogenated aromaticity may improve target binding affinity but reduce solubility compared to the target compound.

5-Amino-1-[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile

  • Structural Features: Links oxadiazole to pyrazole via a thioacetyl spacer, with a cyano substituent.
  • Key Differences: The thioether linkage introduces flexibility and sulfur-mediated hydrophobic interactions.
  • Implications : The thioacetyl spacer may improve membrane permeability but reduce metabolic stability compared to the methyl-azetidine linker in the target compound.

N-[(Oxolan-3-yl)methyl]pyrazine-2-carboxamide

  • Structural Features : Replaces azetidine with oxolane (tetrahydrofuran) and lacks the oxadiazole ring.
  • Key Differences :
    • Oxolane’s oxygen atom increases hydrophilicity but reduces nitrogen-mediated hydrogen bonding.
    • Absence of oxadiazole diminishes aromatic electron-deficient properties.
  • Implications : The larger, oxygen-rich ring may enhance solubility but reduce target selectivity.

Comparative Data Table

Compound Name Structural Highlights Key Properties/Activities Synthesis Method (Reference)
Target Compound 5-Me-1,3,4-oxadiazole + azetidine + pyrazine-2-carbonyl Rigid conformation, potential kinase inhibition Not explicitly described in evidence
N,N-Dimethyl-4-[5-(5-Me-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline Oxadiazole + pyrazole + dimethylaniline Herbicidal/insecticidal activity Cyclization of carbohydrazide
1-(Pyrazine-2-carbonyl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide Azetidine + pyrazine + trifluorophenyl Enhanced metabolic stability Amide coupling (inferred)
5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-Me-1H-pyrazole-4-carbonitrile Oxadiazole + thioacetyl + pyrazole Moderate yield (53.84%), m/z 281.1 Thiol-alkylation
N-[(Oxolan-3-yl)methyl]pyrazine-2-carboxamide Oxolane + pyrazine High hydrophilicity Amide coupling

Biological Activity

N-[(5-Methyl-1,3,4-oxadiazol-2-YL)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a synthetic compound that exhibits potential biological activities. Its structure includes a 1,3,4-oxadiazole moiety, which is known for various pharmacological effects, including antitumor and antimicrobial properties. This article aims to explore the biological activity of this compound through a detailed review of existing literature and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N 5 Methyl 1 3 4 oxadiazol 2 YL methyl 1 pyrazine 2 carbonyl azetidine 3 carboxamide\text{N 5 Methyl 1 3 4 oxadiazol 2 YL methyl 1 pyrazine 2 carbonyl azetidine 3 carboxamide}

Molecular Characteristics

Property Details
Molecular Formula C12_{12}H13_{13}N5_{5}O3_{3}
Molecular Weight 273.26 g/mol
IUPAC Name This compound

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. The compound's oxadiazole group is particularly noteworthy due to its association with several pharmacological effects.

Antitumor Activity

Research indicates that compounds containing the oxadiazole moiety often exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies have shown that derivatives of 1,2,4-oxadiazoles can inhibit the growth of tumor cells effectively. The synthesized oxadiazole derivatives have been reported to demonstrate cytotoxicity against human cancer cell lines such as HeLa (cervical cancer), CEM (T-leukemia), and L1210 (murine leukemia) with IC50 values ranging from 10 to 30 µM .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Oxadiazole derivatives are known to possess antibacterial and antifungal properties. In vitro studies have demonstrated that certain oxadiazole compounds can inhibit the growth of pathogenic bacteria and fungi .

Study on Antitubercular Activity

A study focused on the synthesis of substituted derivatives similar to N-[(5-Methyl-1,3,4-oxadiazol-2-YL)methyl]-1-(pyrazine-2-carbonyl)azetidine showed promising results against Mycobacterium tuberculosis. Compounds derived from pyrazinamide exhibited significant inhibitory concentrations (IC50 ranging from 1.35 to 2.18 µM), indicating potential for further development in tuberculosis treatment .

Cytotoxicity Evaluation

In a cytotoxicity assessment involving HEK293 cells (human embryonic kidney cells), several synthesized compounds were found to be non-toxic at effective concentrations. This suggests that the compound may have a favorable safety profile for further pharmacological exploration .

The mechanism by which N-[(5-Methyl-1,3,4-oxadiazol-2-YL)methyl]-1-(pyrazine-2-carbonyl)azetidine exerts its biological effects may involve interaction with specific biological targets such as enzymes or receptors relevant to cancer proliferation or microbial resistance. Docking studies have shown potential binding interactions with key proteins involved in cancer cell signaling pathways .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-[(5-Methyl-1,3,4-oxadiazol-2-YL)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide?

  • Methodology : The synthesis involves nucleophilic substitution reactions. For example, the oxadiazole-thiol intermediate can be alkylated using RCH2Cl under basic conditions (e.g., K2CO3 in DMF at room temperature) . Ensure stoichiometric control (1.1 equivalents of alkylating agent) to minimize side reactions. Purification via column chromatography is critical due to the compound’s polar functional groups.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR to confirm azetidine ring substitution patterns and pyrazine conjugation.
  • FT-IR to verify carbonyl (C=O) and amide (N-H) stretches.
  • High-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns.
    Refer to spectral databases for oxadiazole and pyrazine derivatives to resolve ambiguities .

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodology : Test solvents like DMSO (for stock solutions) and aqueous buffers (pH 6–8) with co-solvents (e.g., PEG-400). Use dynamic light scattering (DLS) to monitor aggregation. Stability studies at varying temperatures (4°C to 37°C) are recommended to identify optimal storage conditions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

  • Methodology :

  • Synthesize analogs with modifications to the oxadiazole methyl group or pyrazine carbonyl moiety.
  • Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases, GSK-3β) to predict binding modes .
  • Validate predictions with enzymatic assays (e.g., IC50 measurements) and compare with computational results to refine SAR models .

Q. What strategies optimize multi-step synthesis yield and purity?

  • Methodology :

  • Use Design of Experiments (DoE) to screen reaction parameters (temperature, solvent, catalyst).
  • Apply continuous-flow chemistry for hazardous intermediates (e.g., chlorinated reagents) to improve safety and scalability.
  • Implement process analytical technology (PAT) like in-situ FT-IR to monitor reaction progress .

Q. How can computational tools resolve contradictions in experimental bioactivity data?

  • Methodology :

  • Perform free-energy perturbation (FEP) or molecular dynamics (MD) simulations to assess binding affinity discrepancies.
  • Cross-validate with kinetic solubility assays and plasma protein binding studies to rule out false positives/negatives.
  • Compare results across multiple docking software (e.g., Schrödinger, MOE) to identify consensus binding poses .

Q. What methods are suitable for studying metabolic stability?

  • Methodology :

  • Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification.
  • Use isotope labeling (e.g., ¹⁴C) to track metabolic pathways.
  • Apply QSAR models to predict cytochrome P450 interactions and prioritize analogs with lower metabolic clearance .

Q. How can reaction mechanisms be validated for key synthetic steps?

  • Methodology :

  • Use density functional theory (DFT) to model transition states and intermediate energies (e.g., Gaussian 16).
  • Perform isotopic labeling experiments (e.g., ²H or ¹⁸O) to trace reaction pathways.
  • Validate with kinetic isotope effects (KIE) and compare with computational predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.